![molecular formula C13H18N2O3 B13348263 tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to a pyrrolopyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The pyrrolopyridine ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the pyrrolopyridine ring can produce various hydrogenated derivatives .
Applications De Recherche Scientifique
tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl 2-(hydroxymethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-6-9-4-5-10(8-16)14-11(9)7-15/h4-5,16H,6-8H2,1-3H3 |
Clé InChI |
VBJPVUJTOGNIBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



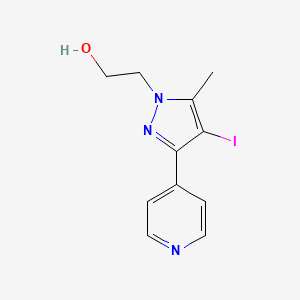
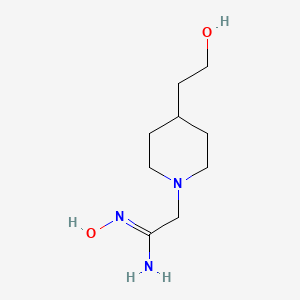
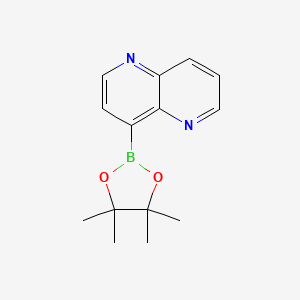
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
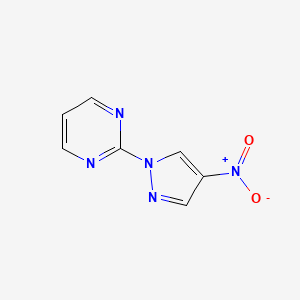
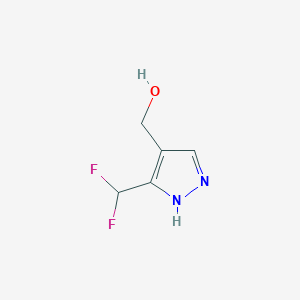
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)
![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)


![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
